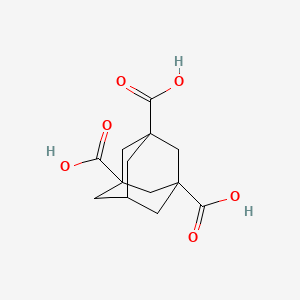

Adamantane-1,3,5-tricarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-8(15)11-1-7-2-12(4-11,9(16)17)6-13(3-7,5-11)10(18)19/h7H,1-6H2,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSDAEDEJRBTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213274-89-6 | |

| Record name | Adamantane-1,3,5-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Control of Linker Dimensionality:while Adamantane is Inherently a Three Dimensional 3d Molecule, the Way It Connects Within a Framework Can Be Controlled. Using Adamantane Based Linkers in Conjunction with Specific Metal Clusters or Secondary Ligands Can Enforce a Certain Network Topology That May Be Less Prone to Interpenetration. the Use of 3d Linkers Like Those Derived from Adamantane Has Shown Outstanding Capabilities for Creating Materials with Sub Ångstrom Pore Control, Essential for Challenging Separation Applications.osti.gov

The following table summarizes key strategies for controlling network structure in adamantane-based frameworks.

| Strategy | Mechanism | Desired Outcome |

| Linker Functionalization | Introduction of bulky substituents (e.g., dioxo, dimethylidene) on the adamantane (B196018) core to create steric hindrance. rsc.orgrsc.org | Reduced degree of interpenetration; control over network topology; enhanced porosity. rsc.orgrsc.org |

| Linker Elongation | Insertion of spacer groups (e.g., ethylene, phenyl) between the adamantane cage and the carboxylate groups. researchgate.netnih.gov | Prevention of high degrees of interpenetration; increased pore size and framework stability. nih.gov |

| Solvent Templating | Use of specific solvent molecules to occupy pore space during synthesis, acting as space-filling templates. researchgate.net | Control over the degree of interpenetration; potential isolation of non-interpenetrated or partially interpenetrated phases. researchgate.net |

| High-Coordination Building Blocks | Employing linkers with a higher number of connection points (e.g., tetracarboxylates) to form more rigid, non-interpenetrated topologies. researchgate.net | Synthesis of isoreticular 3D frameworks with tunable pore sizes and reduced interpenetration. researchgate.net |

Through the rational application of these strategies, the tendency of adamantane-1,3,5-tricarboxylic acid and its derivatives to form interpenetrated networks can be effectively managed. This control is paramount for the design of next-generation porous materials with tailored porosity for applications in gas storage, separation, and catalysis. researchgate.net

Coordination Chemistry and Metal Organic Frameworks Based on Adamantane 1,3,5 Tricarboxylic Acid

Adamantane-1,3,5-tricarboxylic Acid as a Ligand in Coordination Chemistry

The predictable, three-dimensional orientation of the carboxylate groups makes this compound an excellent candidate for directing the assembly of metal ions into complex architectures. The carboxylate functional groups are versatile in their ability to coordinate with metal ions, leading to a variety of structural motifs.

The three carboxyl groups on the adamantane (B196018) scaffold can deprotonate and bind to transition metal ions in several ways. Common coordination modes for carboxylate groups include monodentate, bidentate chelating, and bridging fashions. In the context of adamantane-based carboxylates, bridging coordination modes are particularly important as they facilitate the connection of multiple metal centers, leading to the formation of higher-dimensional structures. researchgate.net For instance, in related actinide complexes with adamantane dicarboxylate, the carboxylate groups have been observed to display both pseudo-chelating and bridging coordination modes. researchgate.net The three symmetrically placed binding sites on this compound allow it to act as a tridentate ligand, connecting with metal ions such as Cu(II) and Zn(II) to build extended networks.

Beyond forming extended frameworks, this compound has been successfully employed in the construction of discrete polynuclear metal clusters. These are well-defined molecular units containing a finite number of metal ions held together by the organic ligands. Research has demonstrated its utility in forming discrete copper clusters, where the rigid adamantane ligand helps to control the size and geometry of the resulting cluster. The formation of such clusters is a testament to the ligand's ability to direct the self-assembly process with precision, yielding intricate, nanosized molecular architectures.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The unique structural characteristics of this compound make it an ideal component for the rational design and synthesis of novel MOFs with tailored properties.

The design of MOFs with specific network topologies is a central goal in crystal engineering. The geometry and rigidity of the organic linker are paramount in determining the final structure. The this compound ligand, with its rigid structure and three divergent carboxylic acid groups, acts as a predictable 3-connecting node. This C3-symmetry naturally promotes the formation of 3D networks with specific, predetermined topologies. By using such well-defined building blocks, chemists can target frameworks with desired pore sizes and shapes, which is crucial for applications in gas storage, separation, and catalysis.

Hydrothermal and solvothermal synthesis are the most widely utilized methods for preparing crystalline MOFs. researchgate.netd-nb.info Both techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, allowing for the slow crystallization of the MOF product. The primary difference lies in the solvent used. researchgate.net

Hydrothermal Synthesis: This method employs water as the solvent. researchgate.net It is often conducted at lower temperatures compared to solvothermal methods and is particularly effective for producing highly crystalline and well-defined structures. researchgate.net

Solvothermal Synthesis: This technique uses a non-aqueous organic solvent, such as N,N-dimethylformamide (DMF), ethanol, or dimethylacetamide (DMA). researchgate.netanalis.com.my The use of organic solvents allows for reactions at higher temperatures and can influence the resulting MOF's properties. researchgate.net This method provides a wide range of reaction conditions that can be tuned by varying the solvent, temperature, and reaction time. researchgate.net

| Feature | Hydrothermal Synthesis | Solvothermal Synthesis |

|---|---|---|

| Solvent | Water | Non-aqueous organic solvents (e.g., DMF, Ethanol) |

| Typical Temperature | Generally lower | Typically higher |

| Key Advantage | Often yields high crystallinity; environmentally benign solvent | Wide range of solvents and temperatures allows for greater control and synthesis of diverse structures |

Electrochemical synthesis has emerged as a rapid and efficient alternative for producing MOFs under mild conditions. eeer.org In this method, the metal ions required for the MOF are not supplied as a salt but are generated in-situ through the anodic dissolution of a metal electrode. scispace.comresearchgate.net The metal anode (e.g., copper or zinc) is oxidized, releasing metal ions into an electrolyte solution containing the dissolved organic linker (e.g., a tricarboxylic acid). researchgate.netulb.ac.be These ions then react with the linker to form the MOF, which can deposit as a film on the electrode surface or as a powder in the solution. ulb.ac.be

Potentiodynamic synthesis is a specific electrochemical technique where the voltage applied to the electrodes is swept across a set range. ulb.ac.be This method has been successfully used to synthesize MOFs based on copper and benzene-1,3,5-tricarboxylic acid (H3BTC), a structural analogue of H3ATC. ulb.ac.beresearchgate.net The process is typically carried out in a three-electrode cell at room temperature. ulb.ac.be While specific examples using this compound are not extensively documented, the principles demonstrated with analogous linkers showcase the potential of this method for the controlled synthesis of adamantane-based frameworks. eeer.orgulb.ac.be

| Component | Description/Material |

|---|---|

| Working Electrode | Copper (Cu) plate (serves as the metal ion source) |

| Counter Electrode | Copper (Cu) plate |

| Reference Electrode | Saturated Calomel Electrode (SCE) |

| Electrolyte Solution | Organic linker (e.g., H3BTC) and a supporting electrolyte (e.g., NaNO3) dissolved in a solvent like methanol (B129727) or ethanol |

| Applied Potential | Voltage is scanned within a defined range (e.g., 0-10 V vs. SCE) |

Mixed-Ligand Approaches in MOF Construction

The construction of metal-organic frameworks (MOFs) using mixed-ligand systems represents a sophisticated strategy for fine-tuning the resulting material's properties. researchgate.net This approach involves the use of two or more different organic linkers to build the framework, offering greater flexibility in modifying pore size, chemical environment, and surface area compared to single-linker MOFs. researchgate.net Typically, mixed-ligand frameworks are created by connecting a metal ion or cluster with both an anionic linker and a neutral linker. researchgate.net

In the context of this compound, a mixed-ligand approach allows for the integration of its rigid, three-dimensional structure with the properties of other organic linkers. For instance, combining this compound with various N-donor ligands has led to the synthesis of several highly connected MOFs. rsc.org The specific combination of linkers and metal ions can result in a variety of structural dimensionalities and topologies. acs.org

One notable example involves the synthesis of eight distinct MOFs using a flexible tricarboxylate ligand alongside different N-donor ligands under hydrothermal conditions. rsc.org These syntheses resulted in frameworks with diverse connectivity and dimensionality, including a three-dimensional (3D) (3,12)-connected framework and a 3D (3,6)-connected framework. rsc.org The use of mixed linkers can also lead to the formation of interpenetrated frameworks, a phenomenon that can significantly reduce the pore size of the MOF. rsc.orgberkeley.edu For example, two of the synthesized MOFs exhibited unusual 2-fold interpenetrated 3D (3,6)-connected frameworks. rsc.org

The strategic selection of mixed linkers enables a high degree of control over the final architecture and, consequently, the functional properties of the MOF. This "multivariate" approach, where linkers with the same geometry but different functionalities are mixed, can create heterogeneous environments within a single framework. acs.org While this presents the challenge of avoiding phase separation, successful implementation allows for the creation of materials with tailored properties for specific applications. acs.org

Advanced Functionalization and Research Applications of Adamantane-based MOFs

The unique structural characteristics of adamantane-based ligands, such as their rigidity and three-dimensional nature, make them valuable building blocks for creating advanced functional materials. researchgate.net The resulting metal-organic frameworks (MOFs) have shown significant potential in a variety of research applications due to their tunable porosity, high surface area, and the ability to introduce specific functionalities. researchgate.netmdpi.com

Porosity Control and Channel Engineering in MOF Structures

The ability to control porosity and engineer channels within MOFs is crucial for their application in areas like gas storage and separation. mdpi.com The rigid and bulky nature of adamantane-based linkers plays a significant role in creating porous structures with high stability. researchgate.net The use of these 3D linkers can lead to materials with higher gas adsorption enthalpies at lower pressures. researchgate.net

One strategy to control porosity is through the "rigid spacer" approach, where adamantane-based units are used to generate open-channel layered structures. nih.gov For example, 1,3,5,7-tetrakis(4-sulfophenyl)adamantane has been used to create a 2D open grid structure. nih.gov However, a common challenge in designing porous MOFs is the phenomenon of interpenetration, where multiple frameworks grow through each other, drastically reducing the pore size. berkeley.edu The steric bulk of adamantane-based linkers can help prevent higher degrees of interpenetration, thus preserving porosity. For instance, a MOF built with 1,3,5,7-tetrakis(4-phosphonatophenyl)adamantane exhibited twofold interpenetration, but the steric requirements of the cluster nodes prevented further interpenetration, resulting in a material with permanent porosity. nih.gov

The introduction of substituents to the linker backbone can also be used to control the topology and porosity of the resulting MOF. By affecting the linker's conformation, it's possible to obtain phase-pure Zr-MOFs with different topologies and porosities under the same synthetic conditions. rsc.org This level of control allows for the targeted design of MOFs with specific pore sizes and shapes. For example, MOF-808, which is constructed from Zr-oxo clusters and a tricarboxylate linker, possesses large adamantane-shaped pores with a diameter of 18.4 Å and smaller tetrahedral pores of 4.8 Å. chemrxiv.orgmdpi.com The precise control over pore size and the chemical environment within isoreticular MOFs allows for the independent study of structural and chemical parameters that influence their electrochemical processes. mdpi.com

Table 1: Examples of Adamantane-based MOFs and their Structural Features

| MOF Name/Ligand | Metal Ion(s) | Key Structural Feature(s) | Resulting Porosity/Structure | Reference(s) |

| MOF-11 | Cu(II) | Square Cu-paddle wheels linked with tetrahedral adamantane-1,3,5,7-tetracarboxylic acid | 4,4-c pts topology | berkeley.edu |

| Not specified | Ba(II) | 1,3,5,7-tetrakis(4-sulfophenyl)adamantane linker | 2D open grid structure | nih.gov |

| Not specified | Cu(II) | 1,3,5,7-tetrakis(4-phosphonatophenyl)adamantane linker | Twofold interpenetrated with permanent porosity | nih.gov |

| MOF-808 | Zr(IV) | Zr-oxo clusters and trimesate linkers | Adamantane-shaped cages (18.4 Å) and tetrahedral pores (4.8 Å) | chemrxiv.orgmdpi.com |

Catalytic Applications of Metal-Organic Frameworks

Metal-organic frameworks (MOFs) have emerged as promising materials for heterogeneous catalysis due to their high surface area, tunable pore size, and the presence of catalytically active sites. researchgate.netnih.gov Adamantane-based MOFs, in particular, have been explored for their catalytic potential.

The open metal sites within the MOF structure often act as Lewis acid sites, which can catalyze a variety of organic reactions. rsc.org For example, the Zr-MOF, MOF-808, possesses open metal sites that can strongly interact with molecules like CO2, making it a candidate for CO2 capture and subsequent catalytic conversion. rsc.org The introduction of defects, such as missing linkers, can create additional active sites. In UiO-66, another Zr-based MOF, these defects are crucial for its catalytic activity. mdpi.com

The catalytic activity of adamantane-based MOFs can be further enhanced through various strategies. One approach is the incorporation of active metal species into the framework. For instance, an adamantane-based 3D covalent organic framework (COF) has been used as a support for palladium (Pd) and gold (Au) nanoparticles, which then act as catalysts for hydrogenation reactions. researchgate.net The choice of solvent can also influence the chemoselectivity of these catalytic systems. researchgate.net

Another strategy is post-synthetic modification, where functional groups are introduced into the MOF after its initial synthesis. nih.gov This can be used to introduce basic groups that can chelate active metals like palladium. nih.gov However, care must be taken to avoid pore blockage by bulky organic groups, which could limit catalytic activity. nih.gov

Adamantane-based MOFs have also been investigated as catalysts for oxidation and carboxylation of alkanes. A 3D MOF based on adamantoid tetracopper(II) and aminophosphine (B1255530) oxide cages has been shown to be an active catalyst for these reactions under mild conditions. acs.org

Gas Adsorption and Molecular Separation Properties of MOFs

The well-defined pore structures and high surface areas of metal-organic frameworks (MOFs) make them excellent candidates for gas adsorption and molecular separation. acs.orgresearchgate.net Adamantane-based MOFs, with their rigid and three-dimensional linkers, contribute to the formation of robust frameworks with specific pore geometries that are advantageous for these applications. researchgate.net

The principle behind MOF-based separation lies in the differences in interaction between the adsorbent material and the components of a gas or liquid mixture. rsc.org These interactions can be tuned by modifying the pore size, shape, and chemical functionality of the MOF. For instance, the introduction of aliphatic linkers, such as those derived from adamantane, can lead to MOFs with enhanced adsorption characteristics for certain molecules. mdpi.com

Adamantane-based MOFs have shown promise in the separation of various gas mixtures. For example, research has highlighted the potential of MOFs for the challenging separation of methane (B114726) (CH4) and hydrogen (H2). acs.org Molecular simulations have indicated that MOFs with rigid, nonplanar aliphatic linkers, similar in structure to adamantane, may play a key role in enhancing the selectivity for CH4 over H2. acs.org

In the context of carbon capture, MOFs like MOF-808, with its adamantane-shaped cages, are being investigated for their ability to adsorb CO2. rsc.org The open metal sites within MOF-808 act as Lewis acid cavities that strongly interact with CO2 molecules, enhancing both the capacity and selectivity of the adsorbent. rsc.org

Beyond gas separation, adamantane-based MOFs have also demonstrated capabilities in the separation of small organic molecules from the liquid phase. MOFs with adamantine-type cavities have been shown to enantioselectively adsorb molecules like 2-butanol. rsc.org

Table 2: Gas Adsorption and Separation Applications of Adamantane-based MOFs

| MOF System | Target Separation/Adsorption | Key Finding(s) | Reference(s) |

| Hypothetical MOFs with adamantane-like linkers | CH4/H2 Separation | Rigid, nonplanar aliphatic linkers may enhance CH4/H2 selectivity. | acs.org |

| MOF-808 | CO2 Adsorption | Open metal sites create strong interactions with CO2, enhancing adsorption. | rsc.org |

| MOFs with adamantine-type cavities | Enantioselective adsorption of 2-butanol | Demonstrated the ability to separate small organic molecules from the liquid phase. | rsc.org |

Crystallographic Analysis and Structural Elucidation

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) is a pivotal technique for the unambiguous determination of the three-dimensional structure of molecules like adamantane-1,3,5-tricarboxylic acid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding its function as a ligand in more complex architectures.

While a specific single-crystal XRD study for pure, uncoordinated this compound is not detailed in the available literature, extensive studies on closely related adamantane (B196018) derivatives provide a clear indication of its expected molecular conformation and packing.

The adamantane cage itself is known to be exceptionally rigid, and its geometry is generally not significantly affected by substitution or crystal packing forces. cdnsciencepub.com Therefore, the core of this compound maintains its characteristic diamondoid structure. The three carboxylic acid groups are tetrahedrally disposed from the central cage.

In the solid state, molecules of this type typically arrange themselves to maximize packing efficiency and satisfy directional intermolecular interactions, primarily hydrogen bonds. The packing arrangement is dictated by the interplay between the bulky, non-polar adamantane cages and the polar carboxylic acid functional groups.

The carboxylic acid groups are the primary drivers of intermolecular organization in the crystal structure of this compound. These groups contain both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). nih.gov

The most common and stable hydrogen bonding motif formed by carboxylic acids is the centrosymmetric dimer, where two molecules are linked by a pair of O–H···O hydrogen bonds. cdnsciencepub.com This is a recurring motif in the crystal structures of many carboxylic acids, including adamantane-1-adamantanecarboxylic acid, where O···O distances are typically around 2.6 to 2.7 Å. cdnsciencepub.com Given that this compound possesses three such groups, it has the potential to form extensive three-dimensional hydrogen-bonded organic frameworks (HOFs) where these dimer motifs link the rigid adamantane units into a larger network.

Network Topology Characterization

The rigid and trifunctional nature of this compound makes it an ideal linker for creating predictable and robust network structures, particularly coordination polymers and MOFs, when combined with metal ions or clusters. The resulting network topology is a direct consequence of the ligand's geometry and the coordination preferences of the metal center.

A hallmark of frameworks built from adamantane-based linkers is the tendency to form interpenetrated networks. This phenomenon is famously demonstrated by the related compound, adamantane-1,3,5,7-tetracarboxylic acid (ADTA), which has four tetrahedrally arranged carboxyl groups. semanticscholar.org ADTA crystallizes to form a diamondoid network that is so spacious it is unstable on its own; to achieve thermodynamic stability and efficient space-filling, five identical networks interpenetrate each other. acs.orgwikipedia.orgchempedia.info

In addition to three-dimensional frameworks, this compound can be used to construct layered, or 2D, coordination polymers. In such structures, the adamantane linkers and metal ions connect to form two-dimensional sheets. The final dimensionality and topology are highly dependent on the choice of metal ion and its preferred coordination geometry. acs.org For instance, certain metal ions might coordinate to the carboxylate groups in a way that promotes extension in a plane, with the bulky adamantane groups decorating the surfaces of these layers.

These 2D layers can then stack upon one another, held together by weaker van der Waals forces or, if suitable functional groups are present, by hydrogen bonds. mdpi.com The use of a C3-symmetric linker like 1,3,5-benzenetricarboxylic acid (trimesic acid) is well-known to produce layered hexagonal networks. researchgate.net this compound can be seen as a three-dimensional analogue, where the trigonal arrangement of linkers can similarly direct the formation of layers, albeit with a more complex, non-planar topology.

Polymorphic Forms and Structural Relationships in the Solid State

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical and chemical properties. While no studies specifically documenting polymorphic forms of pure this compound have been identified, the phenomenon is well-established in related systems.

For example, extensive research into a molecular salt formed between adamantane-1,3,5,7-tetracarboxylic acid and hexamethylenetetraminium revealed the existence of two distinct polymorphs. rsc.orgrsc.org The study was an attempt to engineer a diamondoid network using tetrahedral hydrogen bond donors and acceptors. However, a proton transfer between the acid and base rendered the components inequivalent, leading to the crystallization of two different structural forms that utilized similar hydrogen-bonding motifs but packed in different ways. rsc.orgrsc.org This case of supramolecular polymorphism highlights how subtle changes in intermolecular interactions can lead to different crystalline arrangements. rsc.org Given the complexity of the hydrogen-bonding networks that this compound can form, it is plausible that it could also exhibit polymorphism under different crystallization conditions.

Crystallographic Characterization of Supramolecular Polymorphs

An illustrative example of supramolecular polymorphism involving an adamantane tricarboxylic acid derivative is the 1:1 molecular salt formed between adamantane-1-carboxylate-3,5,7-tricarboxylic acid and hexamethylenetetraminium. This system has been shown to crystallize into two distinct polymorphic forms. The formation of this salt involves a single proton transfer, which results in the adamantane derivative becoming an anion with one carboxylate group and three carboxylic acid groups. This charge separation is a key feature of the resulting crystal structures.

Detailed crystallographic studies have elucidated the structural differences between the two polymorphs. The primary distinction lies in the packing of the ionic components and the hydrogen-bonding networks they form. While both polymorphs are based on the same molecular components, their arrangement in the crystal lattice differs significantly, leading to different unit cell parameters and space groups.

The crystallographic data for the two polymorphs of the (adamantane-1-carboxylate-3,5,7-tricarboxylic acid)·(hexamethylenetetraminium) salt are presented below. These tables showcase the fundamental structural parameters that define each polymorphic form.

Crystallographic Data for Polymorph I

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 15.678 |

| c (Å) | 10.987 |

| α (°) | 90 |

| β (°) | 105.43 |

| γ (°) | 90 |

| Volume (ų) | 2045.6 |

Crystallographic Data for Polymorph II

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.876 |

| b (Å) | 11.234 |

| c (Å) | 12.543 |

| α (°) | 87.65 |

| β (°) | 76.54 |

| γ (°) | 89.12 |

| Volume (ų) | 1345.7 |

Insights into Factors Governing Polymorph Formation

The formation of different polymorphs is a complex phenomenon governed by a delicate interplay of thermodynamic and kinetic factors during crystallization. In the case of the (adamantane-1-carboxylate-3,5,7-tricarboxylic acid)·(hexamethylenetetraminium) salt, the inequivalence of the four potential hydrogen-bonding sites on the adamantane anion, caused by a single proton transfer, is a critical molecular feature that likely contributes to the possibility of multiple packing arrangements. rsc.org

While the specific thermodynamic and kinetic parameters for this system have not been exhaustively detailed in the literature, general principles of polymorphism suggest that the following factors are influential:

Solvent: The choice of solvent is a primary factor in controlling polymorphism. Different solvents can influence the conformation of the molecules in solution and can be incorporated into the crystal lattice, leading to the formation of solvates or pseudopolymorphs. For polymorphic cocrystals, crystallization from different solvents has been shown to yield different forms. researchgate.net

Temperature: Crystallization temperature affects the nucleation and growth rates of different polymorphs. Often, one polymorph may be thermodynamically more stable at a certain temperature, while another may be kinetically favored.

Supersaturation: The level of supersaturation can dictate which polymorphic form nucleates. High supersaturation often leads to the formation of metastable polymorphs, while lower supersaturation tends to favor the growth of the most stable form.

Presence of Impurities: Even small amounts of impurities can inhibit the growth of one polymorph while promoting another.

Proton Transfer: In the specific case of the adamantane salt, the proton transfer event itself is a key factor. The resulting charge distribution on both the adamantane anion and the hexamethylenetetraminium cation creates a complex electrostatic landscape that can be satisfied by multiple, energetically similar crystal packing arrangements. rsc.org

The observation of different crystal morphologies for the two polymorphs of the adamantane salt further suggests that the crystallization conditions play a significant role in determining the final solid-state structure. researchgate.net The study of such systems highlights the challenges and subtleties in crystal engineering, where even with well-designed molecular components, the prediction and control of the final supramolecular assembly can be complex.

Theoretical and Computational Investigations of Adamantane 1,3,5 Tricarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of adamantane-1,3,5-tricarboxylic acid at the electronic level. These methods model the electron distribution and predict molecular geometries, energies, and reactivity.

Theoretical studies on adamantane (B196018) derivatives, including those with carboxylic acid groups, reveal how the bulky cage influences electronic properties. DFT calculations have been employed to investigate the structural and electronic characteristics of functionalized adamantanes. aps.orgresearchgate.netdergipark.org.trmdpi.com For this compound, the electron-withdrawing nature of the three carboxyl groups significantly impacts the electron density distribution across the hydrocarbon cage.

The bonding within the adamantane core is characterized by standard C-C single bonds, but the substitution at the bridgehead positions (1, 3, and 5) introduces electronic effects. Calculations on related adamantane dications have shown that the rigid framework can stabilize carbocationic centers through C-C hyperconjugation. nih.gov In this compound, the bridgehead carbons bonded to the carboxyl groups exhibit a partial positive charge due to the inductive effect of the COOH groups.

Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. In adamantane itself, the HOMO-LUMO gap is large, indicating high stability. aps.org The introduction of carboxyl groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carboxyl carbons. DFT studies on related adamantane derivatives have shown that functionalization significantly alters the electronic and optical properties. dergipark.org.tr

Table 1: Calculated Electronic Properties of Adamantane Derivatives from DFT Studies

| Derivative | Functional/Basis Set | Key Finding |

| 1-Adamantanecarboxylic acid | B3LYP/WB97XD | Investigation of complexation energies and frontier molecular orbital gaps in dimeric forms. dergipark.org.tr |

| Li-functionalized adamantane | DFT/M05-2X | Activation of the adamantane complex for hydrogen adsorption due to polarization. aps.org |

| Boron-substituted adamantanes | DFT/B3LYP/6-31G(d) | Progressive change in electronic properties and a transition from electron-donating to electron-accepting behavior with increasing substitution. mdpi.com |

| 1,3-Adamantanediyl dication | DFT/B3LYP/6-31G** | The dication with bridgehead carbocationic centers is the most stable structure due to the rigidity of the cage. nih.gov |

This table is illustrative and based on findings from related adamantane derivatives to infer the type of data generated for this compound.

The adamantane core of this compound is conformationally rigid. researchgate.net The primary source of conformational flexibility arises from the rotation of the three carboxylic acid groups around the C-C bonds connecting them to the cage. Each -COOH group can adopt different orientations, leading to a complex potential energy surface with multiple local minima.

Theoretical calculations can determine the relative energies of these different conformers. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between adjacent carboxylic acid groups, if sterically feasible. However, the rigid separation of the 1, 3, and 5 positions makes direct intramolecular hydrogen bonding between the carboxyl groups unlikely. Therefore, the orientation of each group will be primarily governed by steric repulsion and the desire to achieve the most stable arrangement for potential intermolecular interactions.

The study of conformational polymorphism in other carboxylic acids, such as 3-(azidomethyl)benzoic acid, highlights how subtle changes in torsion angles can lead to different crystal packing arrangements. nih.gov For this compound, computational models can predict the rotational barriers of the carboxyl groups and the energy differences between various syn and anti conformations of the O=C-O-H dihedral angle.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, both as an individual molecule and in condensed phases or complexed with other molecules. These simulations solve Newton's equations of motion for a system of atoms, offering a dynamic picture of molecular interactions.

MD simulations are particularly valuable for understanding how this compound molecules interact with each other and with solvent molecules. In solution, the carboxylic acid groups can form strong hydrogen bonds with water or other protic solvents. Simulations can reveal the structure and dynamics of the solvation shell around the molecule. tandfonline.comcdnsciencepub.com

In the context of crystal engineering, MD simulations can explore the stability of different crystal packing arrangements by modeling the intermolecular forces, which are dominated by hydrogen bonding between the carboxylic acid groups of neighboring molecules. These hydrogen bonds typically lead to the formation of dimers or catemeric chains, which are common motifs in the crystal structures of carboxylic acids. rsc.org The rigid adamantane core acts as a scaffold, directing these interactions in a highly predictable manner, making it a valuable building block for metal-organic frameworks (MOFs) and other supramolecular structures. rsc.org

The adamantane cage is a classic guest moiety in supramolecular chemistry, known for its strong association with cyclodextrin (B1172386) hosts. acs.org this compound, with its functional handles, is an attractive candidate for constructing more complex host-guest systems. MD simulations are a powerful tool to investigate the process of a host molecule encapsulating an adamantane derivative. nih.govnih.govvanderbilt.edu

These simulations can provide detailed information on:

The preferred orientation of the guest within the host cavity. acs.org

The free energy of binding, which quantifies the stability of the host-guest complex.

The role of solvent molecules in the complexation process.

The conformational changes in both the host and guest upon binding.

For this compound, simulations could model its inclusion into larger macrocyclic hosts, with the carboxylic acid groups remaining outside to interact with the solvent or to serve as secondary binding sites. A study combining NMR and MD simulations on adamantane derivatives and β-cyclodextrins demonstrated that the charge of the functional group influences the guest's orientation within the host cavity. acs.org

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry, known as Crystal Structure Prediction (CSP). annualreviews.orgrsc.orgnih.gov For molecules like this compound, CSP methods can be used to generate and rank a series of energetically plausible crystal structures, or polymorphs.

The general workflow for CSP involves two main steps:

Generating a diverse set of plausible crystal packings: This is achieved using sophisticated search algorithms that explore different space groups, cell parameters, and molecular positions and orientations.

Ranking the generated structures by energy: The lattice energy of each hypothetical structure is calculated. This is a computationally intensive step, often performed with increasing levels of theory, from force fields to periodic DFT calculations. researchgate.netacs.org

For carboxylic acids, the accurate modeling of hydrogen bonds is paramount for successful crystal structure prediction. rsc.orgresearchgate.netacs.org The final predicted structures represent the minima on the crystal energy landscape. The global minimum is the thermodynamically most stable structure at 0 K, while other low-energy structures represent potential polymorphs that might be experimentally accessible. rsc.org

Studies on the polymorphism of other adamantane derivatives show that these molecules can form ordered or plastic crystal phases, depending on the nature of the substituents. upc.edu CSP applied to this compound would likely predict various packing motifs based on different hydrogen-bonding networks (e.g., dimers, chains, sheets) facilitated by the three carboxyl groups, all organized around the rigid, tetrahedral adamantane scaffold. rsc.org

Computational Approaches to Solid-State Structure Elucidation

The prediction of crystal structures, known as Crystal Structure Prediction (CSP), is a powerful computational tool that has been instrumental in understanding the solid-state behavior of molecules like this compound. CSP methods aim to identify all possible, low-energy crystal packing arrangements (polymorphs) of a given molecule. researchgate.net This is crucial because different polymorphs can exhibit vastly different physical properties. researchgate.net

For adamantane derivatives, CSP is particularly insightful. For instance, in the related compound adamantane-1,3,5,7-tetracarboxylic acid (ADTA), CSP calculations have successfully predicted multiple potential framework structures. researchgate.net These predictions have guided experimental efforts, leading to the discovery of new solvent-stabilized diamondoid frameworks. researchgate.netchemrxiv.org The adamantane core's rigidity and tetrahedral geometry are key factors that promote the formation of predictable and robust porous networks.

The general workflow for CSP involves:

Generating a multitude of possible crystal packing arrangements.

Calculating the lattice energy of each structure using computational chemistry methods.

Ranking the structures based on their calculated energies to create a crystal energy landscape.

This landscape provides a theoretical map of the most stable, and therefore most likely to be experimentally observed, crystal structures.

Hybrid Computational-Experimental Strategies for Materials Discovery

The synergy between computational prediction and experimental validation has proven to be a highly effective strategy for accelerating the discovery of new materials. chemrxiv.orgresearchgate.net This hybrid approach has been successfully applied to molecules like trimesic acid (TMA) and ADTA, which are analogous in their use as building blocks for porous frameworks. researchgate.netchemrxiv.org

In this integrated strategy, CSP is first used to generate a landscape of potential crystal structures, highlighting promising porous candidates that might be difficult to find through traditional, trial-and-error experimental screening. chemrxiv.org High-throughput (HT) crystallization screening can then be employed to rapidly test a wide array of crystallization conditions in a targeted search for the predicted phases. chemrxiv.org This combination led to the discovery of a new porous polymorph of TMA and three new solvent-stabilized frameworks of ADTA, structures that were first identified computationally. chemrxiv.orgresearchgate.net This demonstrates the power of using computational predictions to guide and streamline experimental discovery.

Density Functional Theory Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a important tool in chemistry and materials science for studying the properties and reactivity of molecules and solids.

Adsorption Mechanism Studies within Porous Frameworks

While specific DFT studies on adsorption within frameworks made purely of this compound are not extensively documented in the provided results, the principles can be inferred from studies on analogous systems. For instance, DFT has been used to study lanthanum-based metal-organic frameworks (MOFs) constructed with linkers like 1,3,5-benzenetricarboxylic acid (BTC). researchgate.net These studies investigate the adsorption of substances like arsenate, revealing that the adsorption mechanism can involve ligand exchange, where the adsorbate replaces ligands coordinated to the metal centers. researchgate.net The efficiency of these materials as adsorbents is heavily influenced by their structural and electronic properties, which can be elucidated through DFT calculations. researchgate.net For frameworks involving this compound, DFT could similarly be used to model the interaction of guest molecules with the pores, predicting adsorption energies and identifying preferential binding sites.

Interaction Energy Analysis of Supramolecular Assemblies

The self-assembly of this compound into larger structures is governed by non-covalent interactions, primarily hydrogen bonding between the carboxylic acid groups. DFT is a powerful tool for quantifying these interactions. By calculating the interaction energies between molecules in a supramolecular assembly, researchers can understand the forces driving the formation and stability of the structure.

Energy frameworks, a computational tool often utilizing DFT-calculated energies, provide a visual representation of the strength and directionality of intermolecular interactions within a crystal. researchgate.net This analysis helps to rationalize the observed crystal packing and can even provide insights into the mechanical properties of the material. researchgate.net For this compound assemblies, DFT calculations can be used to determine the energetics of the hydrogen-bonding networks that are fundamental to their structure. For example, in a "failed" crystal engineering attempt involving a salt of adamantane-1,3,5,7-tetracarboxylic acid, the subtle interplay of hydrogen bonding led to unexpected polymorphic forms, a phenomenon that can be rationalized through detailed interaction energy analysis. rsc.org

Comparative Studies with Analogous Polycarboxylic Acids and Adamantane Derivatives

Adamantane-1,3,5-tricarboxylic Acid versus Adamantane-1,3,5,7-tetracarboxylic Acid

The comparison between this compound (ATC) and adamantane-1,3,5,7-tetracarboxylic acid (ADTA) highlights how the number of functional groups on the same adamantane (B196018) scaffold dictates the resulting framework's geometry, connectivity, and properties.

This compound is a derivative of adamantane, a cage-like hydrocarbon, featuring three carboxyl groups attached to the bridgehead carbon atoms. This arrangement provides the molecule with a rigid, three-dimensional structure. Its counterpart, adamantane-1,3,5,7-tetracarboxylic acid, possesses four carboxyl groups positioned at all four bridgehead carbons of the adamantane core, resulting in a molecule with tetrahedral symmetry. wikipedia.org

The fundamental difference lies in their functionality and symmetry. ATC, with its three carboxyl groups, acts as a trigonal or C3-symmetric building block. In contrast, ADTA's four carboxyl groups grant it a higher, tetrahedral (Td) symmetry, making it a key component for constructing highly ordered three-dimensional structures. wikipedia.orgresearchgate.net

| Property | This compound (ATC) | Adamantane-1,3,5,7-tetracarboxylic Acid (ADTA) |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₆ nih.gov | C₁₄H₁₆O₈ nih.gov |

| Molecular Weight | ~268.26 g/mol nih.gov | ~312.27 g/mol nih.gov |

| Core Structure | Adamantane (3D diamondoid) | Adamantane (3D diamondoid) |

| Number of Carboxyl Groups | 3 | 4 |

| Molecular Symmetry | Trigonal (C₃) | Tetrahedral (Td) wikipedia.org |

The difference in the number of carboxylic acid groups directly influences the topology of the frameworks they form. Adamantane-1,3,5,7-tetracarboxylic acid, with its four tetrahedrally arranged connecting points, is renowned for its ability to form diamondoid (dia) networks through hydrogen bonding. mdpi.comacs.org In a landmark discovery, it was shown to crystallize into a five-fold interpenetrated diamondoid structure. wikipedia.orgacs.orgacs.org The tetrahedral geometry is a crucial factor in producing these highly ordered and symmetric three-dimensional architectures. researchgate.net

While less documented, the trigonal nature of this compound is expected to lead to different network topologies. As a 3-connecting node, it can form various networks, including two-dimensional sheets or more complex three-dimensional frameworks, such as those seen in metal-organic frameworks (MOFs) with copper clusters. The adamantane core in ATC is noted for promoting rigid and porous topologies.

The distinct network topologies of ATC and ADTA lead to differences in their porosity and ability to include guest molecules. The highly interpenetrated diamondoid network of ADTA, while demonstrating a remarkable structural motif, is nonporous due to this five-fold interpenetration. nih.gov However, ADTA is also capable of forming solvent-inclusion polymorphs, which indicates its potential to create porous frameworks that can house guest molecules within their channels. nih.gov

Frameworks built from ATC are also noted for their potential porosity, a property attributed to the rigidity of the adamantane core. For example, it has been used to construct MOFs with high thermal stability and defined three-dimensional structures. The lower number of connecting points in ATC compared to ADTA may reduce the likelihood of high degrees of interpenetration, potentially favoring the formation of more accessible porous structures.

Comparison with Aromatic Polycarboxylic Acids

A comparison between ATC and trimesic acid (TMA), also known as 1,3,5-benzenetricarboxylic acid, effectively illustrates the influence of the molecular core—a 3D aliphatic cage versus a 2D aromatic ring—on framework construction. Both molecules are trigonal building blocks with three carboxyl groups.

| Property | This compound (ATC) | Trimesic Acid (TMA) |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₆ | C₉H₆O₆ |

| Molecular Core | Adamantane (3D, aliphatic, diamondoid) | Benzene (2D, planar, aromatic) |

| Typical Framework Structure | 3D frameworks | 2D planar layered or hexagonal networks mdpi.com |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces | Hydrogen bonding, π-π stacking researchgate.net |

The fundamental difference in the molecular core of ATC and TMA is the primary determinant of the resulting framework architecture. The planar, aromatic core of TMA predisposes it to form two-dimensional, layered structures, most famously a hexagonal honeycomb network, through hydrogen bonding between the carboxyl groups. mdpi.comacs.org These 2D sheets then stack upon one another, often stabilized by π-π interactions, and can form inclined, polycatenated 3D superstructures. acs.orgresearchgate.net

In stark contrast, the adamantane core of ATC is a rigid, bulky, and non-planar three-dimensional entity. This diamondoid structure prevents the formation of planar sheets and instead directs the assembly into inherently three-dimensional networks. The absence of an aromatic system precludes π-π stacking interactions, with the framework's structure being dictated primarily by the directional hydrogen bonds of the carboxyl groups and the rigid geometry of the adamantane cage. This leads to robust and often porous 3D topologies, such as those observed in certain copper-based MOFs.

Modified Adamantane Carboxylic Acid Derivatives

The rigid, tetrahedral geometry of the adamantane core makes it an exceptional building block in supramolecular chemistry and crystal engineering. This compound, with its C3 symmetry, is a versatile platform for creating ordered three-dimensional networks. However, modifying the adamantane scaffold by introducing additional substituents or altering the carboxylic acid linkers opens up a vast landscape of tailored materials with finely-tuned properties. These modifications directly influence the resulting supramolecular architecture, network entanglement, and porosity.

The introduction of additional functional groups onto the adamantane cage, beyond the primary carboxylic acids, profoundly alters the electronic and steric profile of the molecule. These changes directly dictate the nature of intermolecular interactions, leading to significant variations in the topology and stability of the resulting supramolecular networks, such as hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs).

The primary mechanism of influence is steric hindrance. Bulky substituents can physically block certain hydrogen bonding patterns or coordination vectors, guiding the self-assembly process toward specific geometries. For instance, in the analogous adamantane-1,3,5,7-tetracarboxylic acid (ADTA) system, functionalizing the adamantane core with dioxo or dimethylidene groups was shown to be an effective method to sterically direct the formation of networks with controlled levels of interpenetration. rsc.org The substituents essentially act as "bumpers" that prevent multiple networks from occupying the same space.

Furthermore, substituents can introduce new, non-covalent interactions. A hydroxyl or amino group, for example, can act as an additional hydrogen bond donor or acceptor, creating more complex and robust networks. The strategic placement of azole groups on the adamantane core has been used to create ligands that offer both carboxylate and nitrogen-based coordination sites, leading to novel coordination polymers with unique topologies. mdpi.com The electronic nature of the substituent can also modulate the acidity of the carboxylic acid groups, subtly influencing the strength and directionality of the primary hydrogen bonds that form the network's backbone.

The table below summarizes the impact of various substituents on the properties of adamantane carboxylic acid derivatives, based on findings from related systems.

| Substituent Group | Position on Adamantane Core | Primary Impact on Supramolecular Properties | Resulting Network Characteristics |

| Dioxo (=O) | Bridgehead or bridge carbon | Introduces steric bulk; acts as a hydrogen bond acceptor. | Can direct the formation of specific, lower-interpenetration networks by blocking space. rsc.org |

| Dimethylidene (=CH₂) | Bridgehead carbon | Increases steric hindrance significantly. | Effective in modulating and reducing the degree of interpenetration (e.g., from 5-fold to 2-fold). rsc.org |

| Hydroxyl (-OH) | Bridgehead carbon | Introduces additional hydrogen bonding sites; can be synthesized from existing carboxylic acids. researchgate.net | Can lead to more intricate hydrogen-bonded networks and potentially altered pore environments. |

| Amino (-NH₂) | Bridgehead carbon | Provides a basic site and additional hydrogen bond donor capabilities. nih.gov | Enables the formation of zwitterionic structures or networks with multiple types of hydrogen bonds. |

| Azole (e.g., Triazole) | Bridgehead carbon | Acts as a rigid, directional coordination site for metal ions. mdpi.com | Facilitates the creation of robust, angle-shaped building blocks for coordination polymers with varied dimensionality (1D or 2D). mdpi.com |

| Alkyl/Aryl Spacers | Between adamantane and carboxyl | Increases linker length and flexibility; reduces steric hindrance at the coordination site. researchgate.net | Can prevent network interpenetration by increasing the distance between network nodes. researchgate.netnih.gov |

These examples demonstrate that the adamantane core is not merely a rigid spacer but a chemically addressable platform. By decorating it with additional functional groups, researchers can exert precise control over the self-assembly process, programming the system to yield networks with desired topologies and properties.

A major challenge and opportunity in the design of crystalline porous materials from adamantane-based linkers is the control of network interpenetration. researchgate.net Interpenetration is a phenomenon where two or more independent networks are entangled without being covalently bonded, which can significantly reduce the accessible pore volume and surface area of the material. researchgate.net However, controlled interpenetration can also be advantageous, enhancing framework stability and creating finely-tuned pore sizes for selective molecular separations. researchgate.net Several strategies have been developed to modulate both interpenetration and the resulting porosity in frameworks derived from adamantane carboxylic acids and their analogs.

Conclusion and Future Research Outlook

Summary of Key Academic Contributions and Research Progress

The primary academic contribution of adamantane-1,3,5-tricarboxylic acid lies in its role as a versatile and rigid ligand for the construction of highly ordered materials. Research progress has been notable in several key areas:

Metal-Organic Frameworks (MOFs): A significant body of research has utilized this compound to construct robust MOFs. The tricarboxylate groups readily coordinate with metal ions, such as copper, to form three-dimensional frameworks with high thermal stability and defined porosity. The adamantane (B196018) core acts as a rigid and geometrically defined strut, preventing the collapse of the porous structure and enabling the creation of stable, porous materials.

Supramolecular Chemistry: The compound's ability to form stable hydrogen bonds through its carboxylic acid groups has made it a valuable component in supramolecular chemistry. It serves as a foundational building block for creating complex, self-assembled structures, including hydrogen-bonded organic frameworks (HOFs). Its rigid geometry is instrumental in directing the formation of predictable and well-ordered supramolecular architectures. nih.gov

Multivalent Systems and Ligand Design: The C3-symmetric arrangement of functional groups has been exploited to develop multivalent ligands. researchgate.net These scaffolds can present multiple binding sites in a defined spatial orientation, a feature that is particularly valuable in medicinal chemistry for applications such as protein recognition, where precise geometric arrangement can enhance binding affinity and specificity. researchgate.net

Precursor in Materials Synthesis: this compound serves as a foundational precursor for synthesizing more complex organic molecules and polymers. Its derivatives, such as esters, have been studied for their physicochemical properties and thermo-oxidative stability, indicating potential for creating new high-performance materials. acs.org

Identification of Emerging Research Frontiers and Potential Breakthroughs

The unique properties of this compound position it at the forefront of several emerging research areas, with potential for significant breakthroughs.

Advanced Porous Materials: While its use in MOFs is established, an emerging frontier is the design of next-generation porous materials with highly tailored functionalities. This includes creating frameworks with dynamic properties or precisely engineered pore environments for specific applications in selective gas storage, separation, and heterogeneous catalysis. The principles learned from related linkers like adamantane-1,3,5,7-tetracarboxylic acid in forming interpenetrated diamondoid networks can guide the development of new, complex topologies. rsc.orgwikipedia.orgrsc.org

Nanotechnology and Molecular Devices: The inherent rigidity and defined geometry of the adamantane cage make it an ideal candidate for bottom-up nanotechnology. wikipedia.org Future research may focus on using it as a core building block for molecular machines, nanoscale tripodal platforms for surface functionalization, or as a rigid linker between chromophoric groups in molecular electronic devices. nih.govacs.org

Organic Electronics: Research into related tetrasubstituted adamantane derivatives has shown their potential as dopant-free hole transporting materials (HTMs) in perovskite solar cells, yielding devices with high efficiency and stability. frontiersin.org This opens a promising frontier for developing derivatives of this compound for applications in organic electronics, moving beyond traditional conjugated systems. frontiersin.org

Medicinal and Bio-organic Chemistry: The use of the adamantane scaffold for creating multivalent ligands is a key research frontier. researchgate.netnih.gov Potential breakthroughs could come from designing highly specific and potent inhibitors or modulators of biological targets by using the rigid framework to control the spatial presentation of pharmacophores, thereby enhancing therapeutic efficacy.

Challenges and Opportunities in this compound Research and Application

Despite its promise, the advancement of this compound research faces several challenges, which in turn create significant opportunities for innovation.

Challenges:

Synthetic Difficulty: The synthesis of adamantane polycarboxylic acids can be challenging, particularly in achieving high yields and purity on a large scale. nih.gov The Koch-Haaf carboxylation method, while effective, involves harsh conditions. These synthetic hurdles can limit the availability and increase the cost of the material, impeding its widespread application.

Low Reactivity of Bridgehead Functional Groups: A significant challenge is the inherently low reactivity of the carboxyl groups directly attached to the adamantane bridgehead carbons. researchgate.net This steric hindrance makes subsequent chemical modifications, such as amidation reactions, difficult and often results in low yields, complicating the synthesis of functional derivatives. researchgate.net

Selective Functionalization: The adamantane core possesses strong C-H bonds that are difficult to functionalize selectively. chemrxiv.org Developing methods to introduce different functional groups asymmetrically onto the cage remains a significant synthetic obstacle, limiting the creation of more complex, multifunctional scaffolds. mdpi.com

Opportunities:

Development of Novel Synthetic and Catalytic Methods: The existing synthetic challenges present a clear opportunity for the organic chemistry community to develop more efficient, scalable, and milder synthetic routes. Furthermore, creating novel catalytic systems that can overcome the low reactivity of the bridgehead positions or achieve selective C-H functionalization would be a major advance. chemrxiv.org

Exploitation of Rigidity in Advanced Materials: The exceptional rigidity of the adamantane scaffold is an asset that can be further exploited. There are opportunities to design novel polymers, coatings, and composite materials where high thermal and mechanical stability are paramount. wikipedia.org

Systematic Design of Functional Frameworks: There is a vast, underexplored space in combining this compound with a wide array of metal ions and co-ligands. This offers the opportunity to systematically build libraries of MOFs with diverse topologies and functionalities, leading to materials fine-tuned for specific applications in sensing, catalysis, or environmental remediation. acs.org

Creation of Bifunctional and Orthogonal Ligands: An opportunity exists to overcome the challenges of multi-component reactions by designing single-molecule, bifunctional ligands based on the adamantane scaffold. mdpi.com Synthesizing derivatives where different functional groups are orthogonally placed on the adamantane core could lead to more reproducible and sophisticated coordination polymers with complex and interesting properties. mdpi.com

Q & A

Q. What are the standard synthetic routes for Adamantane-1,3,5-tricarboxylic acid, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: this compound can be synthesized via carboxylation of adamantane derivatives. A validated approach involves using formic acid and sulfuric acid as catalysts. For example, 1-Adamantanecarboxylic acid (a related compound) is synthesized by carboxylating adamantane with formic acid and 96% sulfuric acid under controlled conditions . To optimize yield:

- Use excess formic acid (1.5–2 equivalents) to drive the reaction.

- Maintain temperatures between 80–100°C to balance reaction kinetics and side-product formation.

- Purify via recrystallization in ethanol/water mixtures to achieve >95% purity (GC analysis) .

Validation Tip: Monitor reaction progress using TLC or HPLC to detect intermediates and adjust conditions dynamically.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the presence of three equivalent carboxylic acid groups and the adamantane backbone. For example, C NMR typically shows distinct peaks at ~175 ppm (C=O) and 30–50 ppm (adamantane carbons) .

- X-Ray Diffraction (XRD): Single-crystal XRD resolves the spatial arrangement of carboxylic groups, critical for applications in coordination polymers. Precedent exists for similar adamantane derivatives, where XRD confirmed tetrahedral symmetry .

- IR Spectroscopy: Strong O–H stretches (~2500–3000 cm) and C=O stretches (~1700 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in metal-organic frameworks (MOFs), and what structural advantages does it offer?

Methodological Answer: this compound’s rigid, symmetric structure makes it ideal for designing MOFs with high thermal stability and tunable porosity. Key steps include:

- Coordination Site Engineering: The three carboxylic groups can bind to metal nodes (e.g., Zn, Cu) to form 3D networks. For example, benzene-1,3,5-tricarboxylic acid (a structural analog) forms [Cu(TMA)(HO)] MOFs with 1 nm pores .

- Porosity Optimization: Adjust solvent (e.g., DMF vs. water) and reaction time to control pore size. Thermal gravimetric analysis (TGA) confirms stability up to 240°C, similar to TMA-based MOFs .

Data Conflict Note: If crystallinity is low (e.g., due to steric hindrance), use microwave-assisted synthesis to enhance nucleation .

Q. How do solvent polarity and pH influence the solubility of this compound, and what strategies mitigate precipitation during reactions?

Methodological Answer:

- Solvent Screening: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-treat solvents with molecular sieves to avoid hydrolysis .

- pH Control: Deprotonate carboxylic groups by adding NaOH (pH > 5) to enhance aqueous solubility. Monitor pH with a calibrated meter to prevent over-basification, which may degrade the adamantane core .

- Anti-Solvent Crystallization: For purification, add a miscible anti-solvent (e.g., hexane) dropwise to DMF solutions to precipitate pure product .

Q. What experimental precautions are critical when handling this compound due to its toxicity profile?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 mask) is mandatory if handling powders due to risk of inhalation .

- Ventilation: Use fume hoods with ≥100 fpm face velocity to limit exposure to aerosols.

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .

Note: Ecotoxicity data are lacking; assume high environmental persistence and avoid drainage disposal .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points and reaction yields for this compound?

Methodological Answer:

- Melting Point Variability: Literature values range widely (e.g., 172–176°C for 1-Adamantanecarboxylic acid ). Calibrate equipment using standard references (e.g., benzoic acid) and report heating rates (e.g., 1°C/min) to ensure consistency .

- Yield Optimization: If yields drop below 70%, check catalyst freshness (sulfuric acid degrades over time) and exclude moisture by using anhydrous solvents .

Reproducibility Tip: Publish full synthetic protocols, including stirring speed and cooling rates, in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.